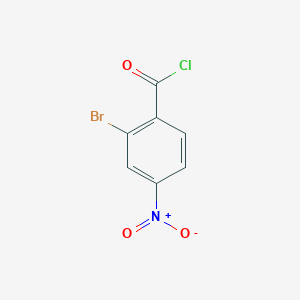

2-Bromo-4-nitrobenzoyl chloride

Description

Properties

Molecular Formula |

C7H3BrClNO3 |

|---|---|

Molecular Weight |

264.46 g/mol |

IUPAC Name |

2-bromo-4-nitrobenzoyl chloride |

InChI |

InChI=1S/C7H3BrClNO3/c8-6-3-4(10(12)13)1-2-5(6)7(9)11/h1-3H |

InChI Key |

NBTMVUPANYTSDJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Br)C(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

4-Bromobenzoyl Chloride (CAS 586-75-4)

- Physical Properties: Molecular weight: 219.45 g/mol.

- Reactivity : Lacks the electron-withdrawing nitro group, leading to reduced electrophilicity compared to 2-bromo-4-nitrobenzoyl chloride. Reactivity is primarily governed by the bromine substituent, which may direct electrophilic substitution reactions meta.

- Applications : Used in peptide coupling and as a precursor for bioactive molecules.

2-Chloro-4-nitrobenzoyl Chloride

- Structure : Chlorine at the 2-position, nitro at the 4-position.

- However, chlorine’s weaker electron-withdrawing effect compared to bromine may result in slightly lower electrophilicity at the carbonyl carbon.

- Synthesis: Analogous compounds like 2-chloro-4-nitrobenzoic acid are synthesized via nitration and halogenation steps, as seen in methods for 2-bromo-4-cyanobenzoic acid derivatives .

4-Nitrobenzoyl Chloride

- Reactivity : The absence of bromine simplifies steric interactions but reduces opportunities for further functionalization via halogen exchange (e.g., Suzuki coupling). The nitro group alone provides strong electron withdrawal, making this compound highly reactive in acylations.

2-Bromo-4-cyanobenzoic Acid Derivatives

- Structure: Cyano group at the 4-position instead of nitro.

- Reactivity: The cyano group is a moderate electron-withdrawing group, offering less activation of the carbonyl compared to nitro. This difference impacts reaction rates in nucleophilic substitutions or condensations.

- Synthetic Utility: Used in the synthesis of heterocycles and chemotherapeutic agents, as demonstrated in studies on 2-cyanobenzocyclide derivatives .

Data Table: Comparative Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity Profile |

|---|---|---|---|---|

| This compound | C₇H₃BrClNO₃ | 280.46 | 2-Br, 4-NO₂ | High electrophilicity; steric hindrance |

| 4-Bromobenzoyl chloride | C₇H₄BrClO | 219.45 | 4-Br | Moderate reactivity; meta-directing |

| 2-Chloro-4-nitrobenzoyl chloride | C₇H₃Cl₂NO₃ | 235.97 | 2-Cl, 4-NO₂ | High reactivity; reduced steric effects |

| 4-Nitrobenzoyl chloride | C₇H₄ClNO₃ | 185.57 | 4-NO₂ | Very high electrophilicity |

| 2-Bromo-4-cyanobenzoic acid | C₈H₄BrNO₂ | 226.03 | 2-Br, 4-CN | Moderate activation; versatile in cyclizations |

Key Research Findings

Synthetic Pathways: The synthesis of 2-bromo-4-substituted benzoic acids often involves nitration, halogenation, and oxidation steps. For example, 2-bromo-4-cyanobenzoic acid is prepared via diazotization and cyanation of brominated precursors . Nitro groups are typically introduced early in synthesis due to their strong directing effects, as seen in the preparation of 2-chloro-4-nitrobenzoic acid derivatives .

Reactivity Trends :

- The 4-nitro group in this compound significantly enhances electrophilicity, enabling rapid acylation reactions. However, steric hindrance from the 2-bromo substituent may slow kinetics in bulky nucleophile systems.

- Halogen positioning (2- vs. 4-) alters regioselectivity in subsequent reactions. For instance, 4-bromo derivatives are more amenable to cross-coupling reactions than 2-bromo analogs due to reduced steric constraints .

Safety and Handling :

- Benzoyl chlorides are generally corrosive and moisture-sensitive. 4-Bromobenzoyl chloride requires immediate decontamination upon skin contact and adequate ventilation . The nitro group in this compound likely increases toxicity, necessitating enhanced safety protocols.

Preparation Methods

Reaction Mechanism and Conditions

Thionyl chloride (SOCl₂) is the preferred reagent due to its efficiency and byproduct volatility. The reaction proceeds via nucleophilic acyl substitution:

Key Parameters :

-

Solvent : Toluene or ethylene dichloride (avoids side reactions).

-

Catalyst : Dimethylformamide (DMF, 1–5 mol%) accelerates the reaction.

Example Protocol :

Comparative Data

| Chlorinating Agent | Solvent | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| SOCl₂ | Toluene | DMF | 85 | 92 |

| Oxalyl chloride | CH₂Cl₂ | None | 25 | 88 |

| PCl₅ | Benzene | None | 120 | 75 |

Advantages : High purity, scalability, and minimal byproducts.

Limitations : Requires strict moisture control to prevent hydrolysis.

Multi-Step Synthesis from 2-Bromo-4-nitrobenzonitrile

This route involves hydrolyzing 2-bromo-4-nitrobenzonitrile to the carboxylic acid, followed by chlorination.

Hydrolysis Step

Reaction :

Conditions :

-

Concentrated H₂SO₄ (95%) at 80°C for 8 hours.

-

Quench with ice water to precipitate the acid.

Yield : 70–80%.

Chlorination Step

As described in Section 1, the acid is treated with SOCl₂ to yield the acyl chloride.

Overall Yield : 60–65% (two steps).

Alternative Routes via Sulfonyl Chloride Intermediates

Patent US5008448A outlines a pathway involving sulfonation and subsequent functional group interconversion.

Key Steps:

-

Sulfonation : 2-Bromo-4-nitrobenzoic acid reacts with chlorosulfonic acid to form 2-bromo-4-(chlorosulfonyl)benzoic acid.

-

Reduction and Alkylation :

-

Reduce sulfonyl chloride to sulfinate using Na₂SO₃.

-

Alkylate with chloroacetic acid to introduce the methylsulfonyl group.

-

-

Chlorination : Convert the final acid to the acyl chloride with SOCl₂.

Yield : 46–85% (dependent on step efficiency).

Industrial-Scale Considerations

Process Optimization

-

Catalyst Recycling : DMF can be recovered via distillation.

-

Waste Management : SO₂ and HCl byproducts are neutralized with NaOH scrubbers.

-

Purity Control : Recrystallization from hexane/EtOAc (75:25) achieves >99% purity.

Emerging Methodologies

Recent advances explore photochemical chlorination and flow chemistry for continuous production, though these remain experimental .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.